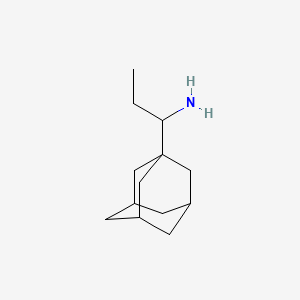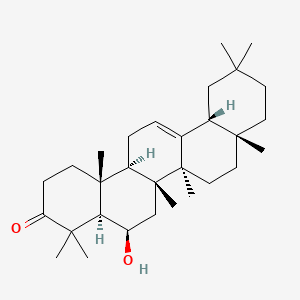
Daturaolone
Übersicht
Beschreibung
Synthesis Analysis
Daturaolone has been isolated from different Datura species, including Datura innoxia Mill., and its synthesis involves natural extraction processes. The compound is extracted and purified using various chromatographic techniques to achieve a pure form suitable for further analysis and research. The synthesis process underscores the importance of Daturaolone in pharmacological studies, especially concerning its anti-inflammatory potential (Baig et al., 2021).
Molecular Structure Analysis
The molecular structure of Daturaolone has been characterized by various spectroscopic methods, including NMR (Nuclear Magnetic Resonance) spectroscopy. These studies have provided detailed insights into the compound's structure, which is crucial for understanding its chemical behavior and interaction with biological targets. The structural elucidation of Daturaolone is foundational for exploring its biological activities and potential therapeutic uses.
Chemical Reactions and Properties
Daturaolone's chemical properties, such as its reactivity and interaction with other molecules, are influenced by its molecular structure. Although specific chemical reactions involving Daturaolone have not been extensively documented, its role in inhibiting the NF-κB pathway and reducing nitric oxide production indicates its reactive nature in biological contexts. These chemical properties are essential for its anti-inflammatory action and potential therapeutic applications.
Physical Properties Analysis
The physical properties of Daturaolone, including solubility, melting point, and stability, are critical for its formulation and delivery in potential therapeutic applications. While detailed physical property data specific to Daturaolone are limited, understanding these aspects is crucial for drug development processes, particularly in ensuring the compound's stability and bioavailability in pharmaceutical formulations.
Chemical Properties Analysis
Daturaolone's chemical properties, such as its lipophilicity, metabolic stability, and interaction with enzymes like CYP450 isoforms, play significant roles in its pharmacokinetics and pharmacodynamics. The compound follows Lipinski’s rule of five, indicating its drug-likeness and potential for favorable absorption and distribution within the body. These properties are vital for assessing Daturaolone's suitability as a therapeutic agent and predicting its behavior in biological systems (Baig et al., 2021).
Wissenschaftliche Forschungsanwendungen
Gastrointestinal Motility, Muscle Relaxation, and Antipyretic Properties : A study by Bawazeer, Rauf, & Bawazeer (2020) reported that Daturaolone isolated from Datura metel L. fruits showed significant effects on gastrointestinal motility, muscle relaxation, and antipyretic activity in animal models.
Anti-Inflammatory Potential : Baig et al. (2021) found that Daturaolone from Datura innoxia Mill. displayed significant anti-inflammatory potential, as evidenced by in silico, in vitro, and in vivo studies. This compound also showed potential as a cyclooxygenase inhibitor and affected inflammatory mediators Baig et al. (2021).
Antibacterial and Antifungal Activities : Research conducted by Bawazeer & Rauf (2021) indicated that Daturaolone exhibited potent antibacterial and antifungal activities, supporting the traditional use of D. metel in treating infectious diseases Bawazeer & Rauf (2021).
Hepato-Protective Effect : A study by Grace & Saleh (1996) suggested that Daturaolone isolated from Solanum arundo has a protective effect against liver damage in rat models Grace & Saleh (1996).
Enzyme Inhibitory Properties : Daturaolone demonstrated significant inhibitory activity against α-glucosidase and β-secretase enzymes, which could have implications for treating conditions like diabetes and Alzheimer's disease Bawazeer, Rauf, & Bawazeer (2020).
Toxicity Evaluation : A study on the toxicity of Daturaolone in Sprague Dawley rats by Baig et al. (2022) provided insights into safe dosage levels for further preclinical pharmacological evaluation Baig et al. (2022).
Docking Analysis as a Cyclooxygenase Inhibitor : Rauf et al. (2016) conducted a docking analysis of Daturaolone, revealing its potential interaction with cyclooxygenases, suggesting anti-inflammatory and antinociceptive potentials Rauf et al. (2016).
Safety And Hazards
Daturaolone was comparatively safer and showed dose-dependent significant changes in hepatic enzyme (Alanine Transaminase), bilirubin, creatinine, and glucose levels while histological changes in testes were also observed . Lower doses (5, 2.5, and 1.25 mg/kg) of daturaolone showed no significant toxic effects and 5 mg/kg was declared as its NOAEL .
Eigenschaften
IUPAC Name |
(4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-5-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)17-25)9-10-22-28(6)12-11-23(32)26(3,4)24(28)21(31)18-30(22,29)8/h9,20-22,24,31H,10-18H2,1-8H3/t20-,21+,22+,24-,27+,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTXVPCDHZMBHX-QCDSSADQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(=O)C5(C)C)C)O)C)C2C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)[C@@H]1CC(CC2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961770 | |
| Record name | Daturaolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Daturaolone | |
CAS RN |
41498-80-0 | |
| Record name | Daturaolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041498800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daturaolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-6-[(3,5-dimethoxyphenyl)aminomethyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1194401.png)
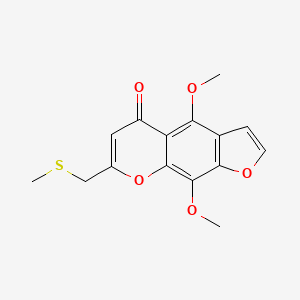
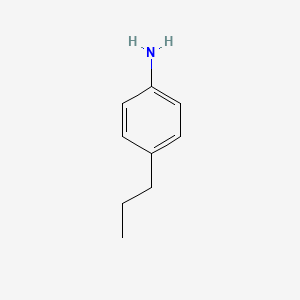
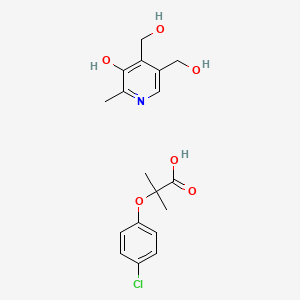
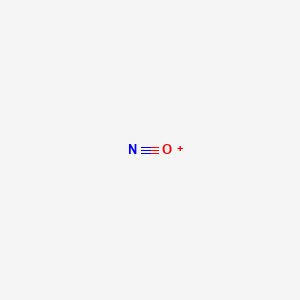
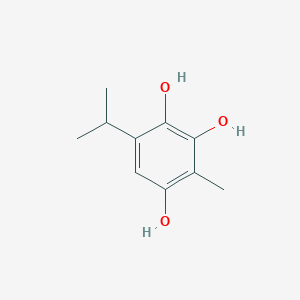
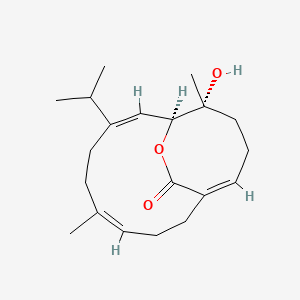
![7-methyl-2-(1-methylethylidene)furo[3,2-h]isoquinolin-3(2H)-one](/img/structure/B1194415.png)
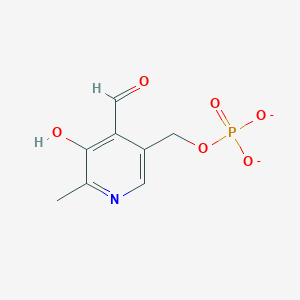
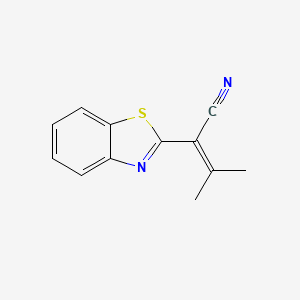
![2-(3,4-dimethyl-6-oxo-2H-pyrano[2,3-c]pyrazol-5-yl)acetic acid ethyl ester](/img/structure/B1194422.png)
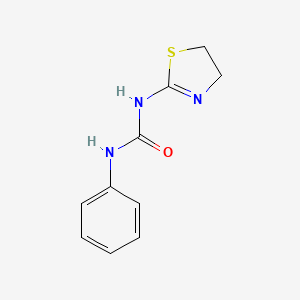
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B1194425.png)
